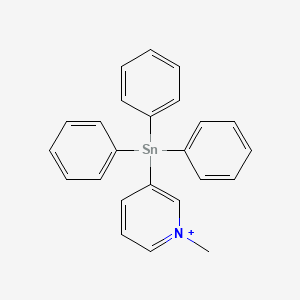![molecular formula C17H22N2O2 B14312129 4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol CAS No. 110189-20-3](/img/structure/B14312129.png)
4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol is a complex organic compound that features a phenol group, a pyridine ring, and a dimethylaminoethoxy side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde, 2-bromopyridine, and dimethylaminoethanol.
Step 1 - Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-hydroxybenzaldehyde with 2-bromopyridine in the presence of a base like potassium carbonate and a palladium catalyst under reflux conditions.
Step 2 - Introduction of Dimethylaminoethoxy Group: The intermediate is then reacted with dimethylaminoethanol in the presence of a strong base such as sodium hydride to introduce the dimethylaminoethoxy group.
Step 3 - Final Product Formation: The final step involves purification through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, 4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They are investigated for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
作用機序
The mechanism of action of 4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. The dimethylaminoethoxy side chain can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions collectively contribute to the compound’s biological activity.
類似化合物との比較
Similar Compounds
4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-3-yl)ethyl}phenol: Similar structure but with the pyridine ring at a different position.
4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-4-yl)ethyl}phenol: Another positional isomer with the pyridine ring at the 4-position.
4-{1-[2-(Dimethylamino)ethoxy]-1-(quinolin-2-yl)ethyl}phenol: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
110189-20-3 |
|---|---|
分子式 |
C17H22N2O2 |
分子量 |
286.37 g/mol |
IUPAC名 |
4-[1-[2-(dimethylamino)ethoxy]-1-pyridin-2-ylethyl]phenol |
InChI |
InChI=1S/C17H22N2O2/c1-17(21-13-12-19(2)3,16-6-4-5-11-18-16)14-7-9-15(20)10-8-14/h4-11,20H,12-13H2,1-3H3 |
InChIキー |
BKHNRUQITLSQHE-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)O)(C2=CC=CC=N2)OCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


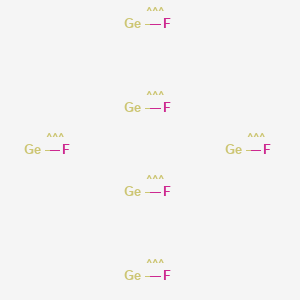
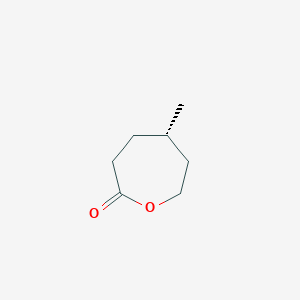
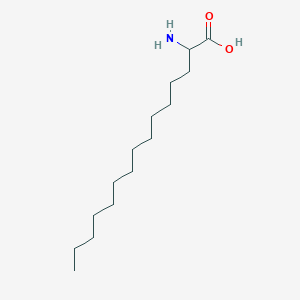
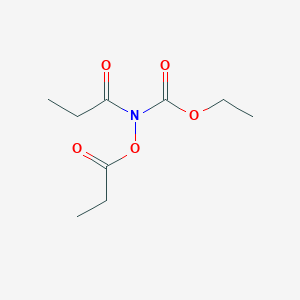
![5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14312070.png)
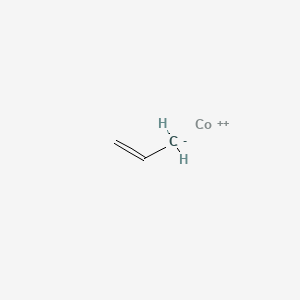
![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)
![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)
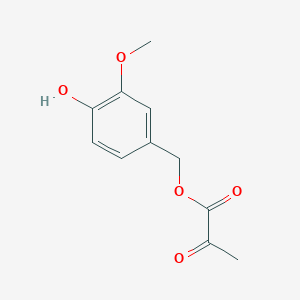
![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)
